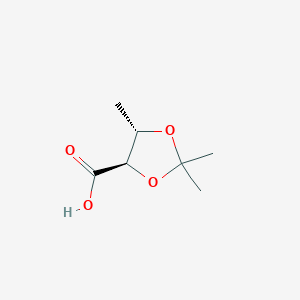

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid

Descripción general

Descripción

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered ring compounds containing two oxygen atoms at non-adjacent positions. This particular compound is characterized by its unique stereochemistry, with the (4R,5S) configuration indicating the specific spatial arrangement of its atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the dioxolane ring. One common method involves the use of aldehydes and ketones in the presence of acid catalysts to form the dioxolane ring through a cyclization reaction. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly in the treatment of central nervous system disorders. Research indicates that it may be beneficial for conditions such as Alzheimer's disease due to its neuroprotective properties. The molecular structure allows it to interact effectively with biological targets involved in neurodegeneration .

Case Study: Neuroprotective Effects

A study investigated the effects of (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid on neuronal cells exposed to toxic agents. Results demonstrated a significant reduction in cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Carbohydrate Synthesis

This compound serves as a versatile intermediate in carbohydrate synthesis. Its unique dioxolane structure enables it to participate in various reactions leading to the formation of complex sugars and sugar derivatives.

Applications in Glycosylation Reactions

The compound can be employed as a glycosyl donor or acceptor in glycosylation reactions. This application is crucial for synthesizing glycosides and oligosaccharides used in pharmaceuticals and biochemistry .

| Reaction Type | Description |

|---|---|

| Glycosylation | Formation of glycosidic bonds using (4R,5S) compound |

| Oligosaccharide Synthesis | Building blocks for complex carbohydrate structures |

Chiral Building Block

As a chiral molecule, this compound is valuable in asymmetric synthesis. It can act as a chiral auxiliary or ligand in various reactions to produce enantiomerically enriched compounds.

Chiral Catalysis

In asymmetric catalysis, the compound has been used to enhance the selectivity of reactions leading to desired enantiomers. This application is particularly relevant in the pharmaceutical industry where enantiomer purity is critical for drug efficacy and safety .

Mecanismo De Acción

The mechanism by which (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(4R,5S)-5-methyl-2-oxo-4-imidazolidinehexanoic acid: This compound shares a similar stereochemistry and functional groups but differs in its ring structure.

(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one: Another dioxolane derivative with different substituents and stereochemistry.

Uniqueness

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid is unique due to its specific stereochemistry and the presence of the dioxolane ring. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Actividad Biológica

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, synthesis methods, and structure-activity relationships (SAR).

- Molecular Formula : C11H20O5

- Molecular Weight : 238.31 g/mol

- SMILES : C(C)(C)C(=O)OCC1(OCC1(C)(C)C)O

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with various diols. The use of Montmorillonite K10 as a catalyst has been reported to yield high purity products efficiently . Various derivatives have been synthesized to evaluate their biological activities.

Antibacterial Activity

Recent studies have shown that derivatives of 1,3-dioxolanes exhibit significant antibacterial activity against several Gram-positive and Gram-negative bacteria. The synthesized compounds were tested against:

-

Gram-positive bacteria :

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

-

Gram-negative bacteria :

- Pseudomonas aeruginosa

- Escherichia coli

- Klebsiella pneumoniae

- Proteus mirabilis

Results indicated that most compounds displayed excellent antibacterial activity against S. aureus and S. epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL for certain derivatives .

Antifungal Activity

The antifungal efficacy was evaluated against Candida albicans. All tested compounds, except for one derivative, showed significant antifungal activity. Notably, the compounds exhibited varying degrees of effectiveness, highlighting the importance of structural modifications in enhancing biological potency .

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of chiral and racemic dioxolanes demonstrated that specific substituents at the 3 and 4 positions influenced biological activity significantly. Compounds with ether or ester groups showed enhanced antibacterial properties compared to their counterparts without these groups .

Case Study 2: Comparative Analysis of Enantiomers

Research comparing enantiomeric forms revealed that the (4R,5S) configuration often exhibited superior biological activity compared to its racemic mixtures. This finding underscores the relevance of chirality in drug design and efficacy .

Data Summary

| Compound | Bacteria Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound 1 | S. aureus | 625 | Excellent |

| Compound 2 | S. epidermidis | 750 | Excellent |

| Compound 3 | E. faecalis | 1250 | Moderate |

| Compound 4 | P. aeruginosa | 625 | Excellent |

| Compound 5 | C. albicans | N/A | Significant |

Propiedades

IUPAC Name |

(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLGBHQJNORDKW-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(O1)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](OC(O1)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.